molecular formula C12H11NO4 B3052236 methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate CAS No. 39739-01-0

methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate

Cat. No. B3052236
CAS RN: 39739-01-0
M. Wt: 233.22 g/mol
InChI Key: IACYEVDEQNXLSN-UHFFFAOYSA-N
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Description

“Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate” is a chemical compound with the molecular formula C12H11NO4 . It has a molecular weight of 233.22 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate” can be represented by the SMILES string O=C1N(CCC(OC)=O)C(C2=C1C=CC=C2)=O .

  • Molecular Weight: 233.22
  • Molecular Formula: C12H11NO4
  • Form: Solid

Scientific Research Applications

Molecular Structures and Synthesis

  • Molecular Structure Analysis

    The molecular structures of related compounds have been explored, such as methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazol-5-carboxylate, using X-ray crystallography and NMR spectroscopy. This research aids in understanding the molecular configuration and potential reactivity of similar compounds (Sakhautdinov et al., 2013).

  • Synthesis of Derivatives

    Various derivatives of methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate have been synthesized, characterized, and analyzed for their structural properties, demonstrating the chemical versatility of this compound (Yao et al., 2013).

Potential Therapeutic Applications

  • Treatment of Sickle Cell Disease: Derivatives such as 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate have been evaluated as potential treatments for sickle cell disease, with studies indicating non-genotoxicity and promising therapeutic effects (Santos et al., 2011).

Material Science and Chemical Interactions

  • Understanding of Weak Interactions: Research on similar structures has contributed to understanding weak chemical interactions, such as C–H···π, C–H···O, and C–H···N interactions. This knowledge is significant for material science and drug design (Tewari et al., 2009).

Applications in Agriculture

  • Herbicidal Activity: Compounds with similar structures have been explored for their herbicidal activities. These studies indicate potential applications in agricultural weed control, demonstrating the compound's utility beyond medical and material science applications (Huang et al., 2009).

Safety and Hazards

The safety information available for “methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate” indicates that it is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H301, and the precautionary statements include P264, P270, P301 + P310, P405, and P501 .

properties

IUPAC Name

methyl 3-(1,3-dioxoisoindol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-17-10(14)6-7-13-11(15)8-4-2-3-5-9(8)12(13)16/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACYEVDEQNXLSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10307552
Record name Methyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10307552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate

CAS RN

39739-01-0
Record name NSC192712
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192712
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10307552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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